(4-Bromo-3-methylphenyl)methanol

Description

BenchChem offers high-quality (4-Bromo-3-methylphenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Bromo-3-methylphenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

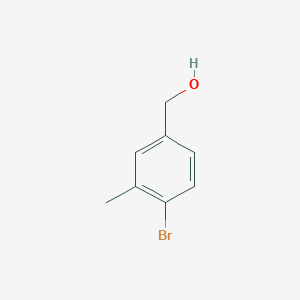

Structure

3D Structure

Propriétés

IUPAC Name |

(4-bromo-3-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-6-4-7(5-10)2-3-8(6)9/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBSHHYYUASJVCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40450863 | |

| Record name | (4-BROMO-3-METHYLPHENYL)METHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149104-89-2 | |

| Record name | (4-BROMO-3-METHYLPHENYL)METHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-bromo-3-methylphenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(4-Bromo-3-methylphenyl)methanol physical properties

An In-depth Technical Guide to the Physical Properties of (4-Bromo-3-methylphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of (4-Bromo-3-methylphenyl)methanol, a versatile intermediate compound utilized in the synthesis of pharmaceuticals and other specialty chemicals.[1] This document includes a summary of its key physical constants, detailed experimental protocols for its synthesis, and a logical workflow diagram for its preparation.

Core Physical and Chemical Properties

(4-Bromo-3-methylphenyl)methanol, also known as 4-bromo-3-methylbenzyl alcohol, is an aromatic compound with the chemical formula C₈H₉BrO.[1][2][3] It presents as a white, low-melting crystalline solid.[1] Its key physical and chemical data are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 149104-89-2[1][2][3] |

| Molecular Formula | C₈H₉BrO[2][3] |

| Molecular Weight | 201.07 g/mol [2] |

| Appearance | White low melting crystalline solid[1] |

| Melting Point | 30-35 °C[1], 31-32 °C[2] |

| Boiling Point | 283 °C[2] |

| Density | 1.481 g/cm³[2] |

| Flash Point | 125 °C[2] |

| Refractive Index | 1.581[2] |

| Vapor Pressure | 0.002 mmHg at 25°C[2] |

| Purity | ≥ 97% (GC)[1] |

Experimental Protocols

Synthesis of (4-Bromo-3-methylphenyl)methanol

A common method for the synthesis of (4-Bromo-3-methylphenyl)methanol involves the reduction of methyl 4-bromo-3-methylbenzoate. The following protocol is based on established laboratory procedures.[4]

Materials:

-

Methyl 4-bromo-3-methylbenzoate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Water (H₂O)

-

15% Sodium hydroxide (NaOH) aqueous solution

-

Ethyl acetate

-

Saturated saline solution

-

Anhydrous sodium sulfate

-

Diatomaceous earth

Procedure:

-

A solution of methyl 4-bromo-3-methylbenzoate (2.0 g, 8.7 mmol) in anhydrous THF (10 mL) is prepared.

-

In a separate reaction vessel, a suspension of lithium aluminum hydride (400 mg, 10.4 mmol) in anhydrous THF (30 mL) is cooled in an ice bath.

-

The methyl 4-bromo-3-methylbenzoate solution is added slowly to the cooled lithium aluminum hydride suspension.

-

Following the addition, the reaction mixture is allowed to warm to room temperature and is stirred for 3 hours.

-

Upon completion of the reaction, the mixture is cooled again in an ice bath. The excess lithium aluminum hydride is quenched by the sequential addition of water (0.4 mL), 15% NaOH aqueous solution (0.4 mL), and then water (1.2 mL).

-

The resulting mixture is filtered through diatomaceous earth to remove insoluble materials. The solid residue is washed with ethyl acetate (5 x 20 mL).

-

The filtrates are combined and washed with a saturated saline solution (50 mL).

-

The organic layer is dried over anhydrous sodium sulfate.

-

The solvent is removed by concentration under reduced pressure to yield the crude product, 4-bromo-3-methylbenzyl alcohol (1.6 g, 100% yield), which can be used in subsequent reactions without further purification.[4]

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of (4-Bromo-3-methylphenyl)methanol.

Caption: Synthesis workflow for (4-Bromo-3-methylphenyl)methanol.

References

(4-Bromo-3-methylphenyl)methanol chemical structure and IUPAC name

An In-depth Technical Guide to (4-Bromo-3-methylphenyl)methanol

This technical guide provides a comprehensive overview of (4-bromo-3-methylphenyl)methanol, a versatile chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. This document details the compound's chemical identity, physicochemical properties, and a representative synthetic protocol.

Chemical Structure and IUPAC Name

(4-Bromo-3-methylphenyl)methanol is an aromatic alcohol containing a bromine atom and a methyl group attached to the benzene ring.

-

IUPAC Name: (4-bromo-3-methylphenyl)methanol[1]

-

Molecular Formula: C₈H₉BrO[1]

-

Molecular Weight: 201.06 g/mol [1]

Chemical Structure:

Physicochemical Properties

The following table summarizes the key physicochemical properties of (4-bromo-3-methylphenyl)methanol.

| Property | Value | Reference |

| Appearance | White low melting crystalline solid | [4] |

| Melting Point | 31-32 °C | [2] |

| Boiling Point | 283 °C | [2] |

| Density | 1.481 g/cm³ | [2] |

| Flash Point | 125 °C | [2] |

| Vapor Pressure | 0.002 mmHg at 25°C | [2] |

| Solubility | Data not readily available | |

| Refractive Index | 1.581 | [2] |

Experimental Protocol: Synthesis of (4-Bromo-3-methylphenyl)methanol

This section details a common laboratory-scale synthesis of (4-bromo-3-methylphenyl)methanol via the reduction of methyl 4-bromo-3-methylbenzoate.[3]

Objective: To synthesize (4-bromo-3-methylphenyl)methanol from methyl 4-bromo-3-methylbenzoate.

Materials:

-

Methyl 4-bromo-3-methylbenzoate (2.0 g, 8.7 mmol)

-

Lithium aluminum hydride (LAH) (400 mg, 10.4 mmol)

-

Anhydrous Tetrahydrofuran (THF) (40 mL)

-

Water

-

15% Sodium hydroxide (NaOH) aqueous solution

-

Ethyl acetate

-

Saturated saline solution

-

Anhydrous sodium sulfate

-

Diatomaceous earth

Procedure:

-

Reaction Setup: A suspension of lithium aluminum hydride (400 mg, 10.4 mmol) in anhydrous THF (30 mL) is prepared in a reaction vessel and cooled in an ice bath.

-

Addition of Ester: A solution of methyl 4-bromo-3-methylbenzoate (2.0 g, 8.7 mmol) in anhydrous THF (10 mL) is added slowly to the pre-cooled LAH suspension.

-

Reaction: The reaction mixture is allowed to gradually warm to room temperature and stirred continuously for 3 hours.

-

Quenching: The reaction is quenched by the sequential addition of water (0.4 mL), 15% NaOH aqueous solution (0.4 mL), and water (1.2 mL) while cooling in an ice bath.

-

Workup: The resulting insoluble material is removed by filtration through diatomaceous earth. The solid residue is washed with ethyl acetate (5 x 20 mL).

-

Extraction and Drying: The combined filtrates are washed with saturated saline solution (50 mL) and dried over anhydrous sodium sulfate.

-

Isolation: The solvent is removed under reduced pressure to yield the crude product, 4-bromo-3-methylbenzyl alcohol (1.6 g, 100% yield), which can be used in subsequent reactions without further purification.[3]

Visualization of Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of (4-bromo-3-methylphenyl)methanol.

Caption: Workflow for the synthesis of (4-bromo-3-methylphenyl)methanol.

References

An In-depth Technical Guide to (4-Bromo-3-methylphenyl)methanol

CAS Number: 149104-89-2

This technical guide provides a comprehensive overview of (4-Bromo-3-methylphenyl)methanol, a key chemical intermediate in various organic synthesis applications. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical and physical properties, spectroscopic data, synthesis protocols, applications, and safety information.

Chemical and Physical Properties

(4-Bromo-3-methylphenyl)methanol, also known as 4-Bromo-3-methylbenzyl alcohol, is a substituted aromatic alcohol.[1][2] Its structure, featuring a bromine atom and a methyl group on the phenyl ring, makes it a versatile reagent in the synthesis of more complex molecules.[2]

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | (4-bromo-3-methylphenyl)methanol | [1] |

| Synonyms | 4-Bromo-3-methylbenzyl alcohol | [1][3][4] |

| CAS Number | 149104-89-2 | [1][3] |

| Molecular Formula | C₈H₉BrO | [1][3][5] |

| Molecular Weight | 201.06 g/mol | [1][5] |

| Appearance | White low melting crystalline solid | [2] |

| Melting Point | 31-35 °C | [2][4][6] |

| Boiling Point | 282.7 ± 25.0 °C at 760 mmHg | [5] |

| Density | 1.5 ± 0.1 g/cm³ | [5] |

| Flash Point | 124.8 ± 23.2 °C | [5] |

| Purity | ≥96% - 97% | [3][5] |

Table 2: Computed Properties

| Property | Value | Source(s) |

| Monoisotopic Mass | 199.98368 Da | [1] |

| SMILES | CC1=C(C=CC(=C1)CO)Br | [1][3] |

| InChI | InChI=1S/C8H9BrO/c1-6-4-7(5-10)2-3-8(6)9/h2-4,10H,5H2,1H3 | [1] |

| InChIKey | HBSHHYYUASJVCG-UHFFFAOYSA-N | [1] |

| XLogP3 | 2.1 | [1][4] |

| PSA | 20.2 Ų | [1][4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the structure and purity of (4-Bromo-3-methylphenyl)methanol. The following proton NMR data has been reported.

Table 3: ¹H-NMR Data

| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Integration | Assignment |

| 7.53 ppm | d | 8.1 Hz | 1H | Ar-H |

| 7.26 ppm | d | 1.5 Hz | 1H | Ar-H |

| 6.40 ppm | dd | 8.1, 1.5 Hz | 1H | Ar-H |

| 4.68 ppm | s | - | 2H | -CH₂OH |

| 2.44 ppm | s | - | 3H | -CH₃ |

| Solvent: CDCl₃, Frequency: 400 MHz[7] |

Synthesis

(4-Bromo-3-methylphenyl)methanol can be synthesized via the reduction of methyl 4-bromo-3-methylbenzoate.[7]

Experimental Protocol: Synthesis of (4-Bromo-3-methylphenyl)methanol[8]

-

Preparation: A suspension of lithium aluminum hydride (400 mg, 10.4 mmol) in anhydrous tetrahydrofuran (THF, 30 mL) is prepared and pre-cooled.

-

Addition of Starting Material: Methyl 4-bromo-3-methylbenzoate (2.0 g, 8.7 mmol) is dissolved in anhydrous THF (10 mL) and added slowly to the cooled suspension of lithium aluminum hydride.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred continuously for 3 hours.

-

Quenching: The reaction is quenched by the sequential addition of water (0.4 mL), 15% NaOH aqueous solution (0.4 mL), and water (1.2 mL) under the cooling of an ice bath to manage the excess lithium aluminum hydride.

-

Work-up: Insoluble material is removed by filtration through diatomaceous earth, and the solid residue is washed with ethyl acetate (5 x 20 mL). The combined filtrates are then washed with saturated saline solution (50 mL) and dried over anhydrous sodium sulfate.

-

Isolation: The solvent is removed by concentration under reduced pressure to yield the crude product, (4-bromo-3-methylphenyl)methanol (1.6 g, 100% yield), which can be used in subsequent reactions without further purification.[7]

Applications in Research and Drug Development

(4-Bromo-3-methylphenyl)methanol is a valuable building block in organic synthesis.[2] Its functional groups allow for a variety of chemical modifications, making it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[2][6] The presence of the bromine atom allows for its use in cross-coupling reactions, which are fundamental in the construction of complex molecular architectures. Furthermore, this compound and its derivatives have been investigated for their potential biological activities. For instance, related N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives have been synthesized and evaluated for their antibacterial and alkaline phosphatase inhibitor activities.[8]

Safety and Handling

(4-Bromo-3-methylphenyl)methanol is classified as harmful and an irritant.[1][6] Proper safety precautions must be taken when handling this chemical.

Table 4: GHS Hazard Information

| Pictogram | Signal Word | Hazard Class | Hazard Statement |

|

| Warning | Acute toxicity, oral (Category 4) | H302: Harmful if swallowed[1] |

| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation[1] | ||

| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation[1] | ||

| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | H335: May cause respiratory irritation[1] |

Handling and Storage Recommendations

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and laboratory clothing.[5][9] Avoid formation of dust and aerosols.[4][10] Wash thoroughly after handling.[5][9]

-

Storage: Store in a tightly closed container in a dry, cool place.[4] The recommended storage temperature is between 2-8°C.[6]

-

First Aid: In case of contact with skin, wash off with soap and plenty of water.[9][10] For eye contact, rinse thoroughly with plenty of water for at least 15 minutes.[9][10] If inhaled, move the person into fresh air.[9][10] If swallowed, rinse mouth with water and consult a physician.[9][10] In all cases of exposure, it is advised to consult a physician.[10]

-

Disposal: Dispose of surplus and non-recyclable solutions to a licensed disposal company.[10]

This technical guide consolidates the available information on (4-Bromo-3-methylphenyl)methanol, providing a valuable resource for its synthesis, application, and safe handling in a research and development setting.

References

- 1. (4-Bromo-3-methylphenyl)methanol | C8H9BrO | CID 10987288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. chemscene.com [chemscene.com]

- 4. echemi.com [echemi.com]

- 5. (4-Bromo-3-methylphenyl)methanol | CAS#:149104-89-2 | Chemsrc [chemsrc.com]

- 6. nbinno.com [nbinno.com]

- 7. (4-BROMO-3-METHYLPHENYL)METHANOL | 149104-89-2 [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. fishersci.com [fishersci.com]

- 10. capotchem.cn [capotchem.cn]

(4-Bromo-3-methylphenyl)methanol molecular weight and formula

An In-depth Technical Guide to (4-Bromo-3-methylphenyl)methanol

This guide provides comprehensive technical information on (4-Bromo-3-methylphenyl)methanol, a versatile reagent in organic synthesis, particularly for researchers, scientists, and professionals in drug development.

Core Compound Data

(4-Bromo-3-methylphenyl)methanol, also known as 4-bromo-3-methylbenzyl alcohol, is a substituted aromatic alcohol. Its structure, featuring a bromine atom and a methyl group on the phenyl ring, makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1]

Chemical and Physical Properties

The fundamental properties of (4-Bromo-3-methylphenyl)methanol are summarized in the table below for quick reference.

| Property | Value | Citations |

| Molecular Formula | C₈H₉BrO | [2][3] |

| Molecular Weight | 201.06 g/mol | [2] |

| Monoisotopic Mass | 199.98368 Da | [2] |

| CAS Number | 149104-89-2 | [1][2] |

| Appearance | White low melting crystalline solid | [1] |

| Melting Point | 30-35 °C | [1] |

| IUPAC Name | (4-bromo-3-methylphenyl)methanol | [2] |

| SMILES | CC1=C(C=CC(=C1)CO)Br | [2] |

| InChIKey | HBSHHYYUASJVCG-UHFFFAOYSA-N | [2] |

Experimental Protocols

A common method for the preparation of (4-Bromo-3-methylphenyl)methanol involves the reduction of the corresponding aldehyde, 4-bromo-3-methylbenzaldehyde.

Synthesis of (4-Bromo-3-methylphenyl)methanol via Reduction

This protocol details the synthesis of the target compound from 4-bromo-3-methylbenzaldehyde.

Materials:

-

4-bromo-3-methylbenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Saturated saline solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Diatomaceous earth

Procedure:

-

Dissolve 4-bromo-3-methylbenzaldehyde in methanol.

-

Slowly add sodium borohydride to the solution.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Remove insoluble material by filtration through diatomaceous earth, washing the solid residue with ethyl acetate.

-

Combine the filtrates and wash with a saturated saline solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude product, 4-bromo-3-methylbenzyl alcohol.[4]

-

The crude product can often be used in subsequent reactions without further purification.[4]

Visualized Synthesis Workflow

The following diagram illustrates the synthesis pathway described in the experimental protocol.

Caption: Synthesis of (4-Bromo-3-methylphenyl)methanol.

References

A Comprehensive Technical Guide to the Synthesis of (4-Bromo-3-methylphenyl)methanol from Methyl 4-bromo-3-methylbenzoate

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the synthesis of (4-bromo-3-methylphenyl)methanol, a valuable building block in pharmaceutical and organic synthesis, through the reduction of its corresponding methyl ester, methyl 4-bromo-3-methylbenzoate. The document outlines the prevalent reduction methodologies, with a primary focus on the use of lithium aluminum hydride (LiAlH₄). It includes a step-by-step experimental protocol, quantitative data, and detailed mechanistic diagrams to facilitate replication and understanding.

Introduction

The conversion of esters to primary alcohols is a fundamental transformation in organic chemistry. (4-Bromo-3-methylphenyl)methanol is an important intermediate used in the synthesis of more complex molecules, including active pharmaceutical ingredients. Its synthesis from the readily available methyl 4-bromo-3-methylbenzoate is a common and efficient process. This guide details the chemical reduction of the ester functional group to a primary alcohol, a key step in many synthetic pathways.

The primary method for this transformation involves the use of powerful hydride-donating reagents. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for the reduction of esters due to its high reactivity.[1][2] Alternative reagents, such as sodium borohydride (NaBH₄), are typically not reactive enough to reduce esters under standard conditions, though modified NaBH₄ systems can be employed for aromatic esters.[3][4][5] This document will focus on the robust and widely-used LiAlH₄ reduction method.

Reaction and Mechanism

The overall reaction involves the reduction of the ester carbonyl group of methyl 4-bromo-3-methylbenzoate to a primary alcohol. This process requires two equivalents of hydride.

Overall Reaction Scheme: Methyl 4-bromo-3-methylbenzoate → (4-Bromo-3-methylphenyl)methanol

The mechanism for the reduction of an ester using LiAlH₄ proceeds in several steps.[6]

-

First Hydride Attack: A hydride ion from the AlH₄⁻ complex performs a nucleophilic attack on the electrophilic carbonyl carbon of the ester. This breaks the pi bond, forming a tetrahedral alkoxide intermediate.

-

Intermediate Collapse: The tetrahedral intermediate is unstable and collapses. The methoxy group (-OCH₃) is eliminated as a leaving group, reforming a carbonyl group and generating an aldehyde intermediate.[6]

-

Second Hydride Attack: The aldehyde intermediate is more reactive than the starting ester and is immediately reduced. A second hydride ion attacks the aldehyde carbonyl carbon, once again forming a tetrahedral alkoxide.

-

Protonation (Work-up): After the reaction is complete, a protic work-up step (e.g., adding water and/or acid) is performed to protonate the resulting alkoxide, yielding the final primary alcohol product, (4-bromo-3-methylphenyl)methanol.[6]

Data Presentation

| Property | Methyl 4-bromo-3-methylbenzoate (Starting Material) | (4-Bromo-3-methylphenyl)methanol (Product) |

| Molecular Formula | C₉H₉BrO₂[7] | C₈H₉BrO[8] |

| Molecular Weight | 229.07 g/mol | 201.06 g/mol [8] |

| Appearance | White fused solid[9] | Not specified (typically a solid) |

| Melting Point | 38-44 °C[7] | Not specified |

| CAS Number | 148547-19-7 | 149104-89-2[10] |

| Parameter | Value | Reference |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | [10] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | [10] |

| Reaction Time | 3 hours | [10] |

| Temperature | 0 °C to Room Temperature | [10] |

| Yield (Crude) | 100% | [10] |

| Data Type | Results for (4-Bromo-3-methylphenyl)methanol | Reference |

| ¹H-NMR (400 MHz, CDCl₃) | δ 7.53 (d, J = 8.1 Hz, 1H), 7.26 (d, J = 1.5 Hz, 1H), 6.40 (dd, J = 8.1, 1.5 Hz, 1H), 4.68 (s, 2H), 2.44 (s, 3H) | [10] |

Experimental Protocol

This protocol is based on a reported synthesis of 4-bromo-3-methylbenzyl alcohol ((4-Bromo-3-methylphenyl)methanol).[10]

Materials:

-

Methyl 4-bromo-3-methylbenzoate (2.0 g, 8.7 mmol)

-

Lithium aluminum hydride (LiAlH₄) (400 mg, 10.4 mmol)

-

Anhydrous Tetrahydrofuran (THF) (40 mL)

-

Water (H₂O)

-

15% Sodium Hydroxide (NaOH) aqueous solution

-

Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Saturated Saline (Brine)

-

Diatomaceous earth (Celite)

Procedure:

-

Reaction Setup: In a dry reaction flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (400 mg) in anhydrous THF (30 mL). Cool this suspension in an ice bath to 0 °C.

-

Addition of Ester: Dissolve methyl 4-bromo-3-methylbenzoate (2.0 g) in anhydrous THF (10 mL). Add this solution slowly (dropwise) to the pre-cooled LiAlH₄ suspension.

-

Reaction: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 3 hours.

-

Quenching: Upon completion, cool the reaction mixture again in an ice bath. Carefully and sequentially quench the excess LiAlH₄ by the slow, dropwise addition of:

-

Water (0.4 mL)

-

15% NaOH solution (0.4 mL)

-

Water (1.2 mL)

-

-

Filtration: A precipitate will form. Remove the insoluble material by filtration through diatomaceous earth. Wash the solid residue thoroughly with ethyl acetate (5 x 20 mL).

-

Work-up: Combine all the filtrates. Wash the combined organic layer with saturated saline (50 mL).

-

Drying and Isolation: Dry the organic phase over anhydrous sodium sulfate. Remove the solvent by concentration under reduced pressure to yield the crude product, (4-bromo-3-methylphenyl)methanol.[10] The reported yield for the crude product is 1.6 g (100%), which can be used in subsequent reactions without further purification.[10]

Mandatory Visualizations

Caption: Workflow for the reduction of methyl 4-bromo-3-methylbenzoate.

Caption: Mechanism for the LiAlH₄ reduction of the aromatic ester.

References

- 1. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. orgosolver.com [orgosolver.com]

- 7. 4-溴-3-甲基苯甲酸甲酯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. (4-Bromo-3-methylphenyl)methanol | C8H9BrO | CID 10987288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Methyl 4-bromo-3-methylbenzoate, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 10. (4-BROMO-3-METHYLPHENYL)METHANOL | 149104-89-2 [chemicalbook.com]

Spectroscopic Profile of (4-Bromo-3-methylphenyl)methanol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound (4-Bromo-3-methylphenyl)methanol, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Executive Summary

(4-Bromo-3-methylphenyl)methanol (C₈H₉BrO, Molar Mass: 201.06 g/mol ) is a substituted benzyl alcohol derivative.[1] Understanding its spectroscopic properties is crucial for its identification, purity assessment, and elucidation of its role in chemical reactions. This guide presents a detailed compilation of its spectral data, experimental protocols for data acquisition, and a visual representation of the analytical workflow.

Spectroscopic Data

The spectroscopic data for (4-Bromo-3-methylphenyl)methanol has been compiled and organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.39 | d | 8.2 | 1H | Ar-H |

| 7.21 | s | - | 1H | Ar-H |

| 7.08 | d | 8.2 | 1H | Ar-H |

| 4.58 | s | - | 2H | -CH₂OH |

| 2.37 | s | - | 3H | -CH₃ |

| 1.75 | s | - | 1H | -OH |

¹³C NMR (Carbon-13 NMR):

| Chemical Shift (δ) ppm | Assignment |

| ~140 | C-Ar (quaternary) |

| ~138 | C-Ar (quaternary) |

| ~131 | CH-Ar |

| ~129 | CH-Ar |

| ~127 | CH-Ar |

| ~123 | C-Br (quaternary) |

| ~64 | -CH₂OH |

| ~23 | -CH₃ |

Infrared (IR) Spectroscopy

Note: A specific experimental IR spectrum for (4-Bromo-3-methylphenyl)methanol was not found in the available resources. The following table lists the expected characteristic absorption bands based on the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 3550-3200 | Strong, Broad | O-H | Stretching |

| 3100-3000 | Medium | C-H (Aromatic) | Stretching |

| 2975-2850 | Medium | C-H (Alkyl) | Stretching |

| 1600-1450 | Medium-Weak | C=C (Aromatic) | Stretching |

| 1260-1000 | Strong | C-O | Stretching |

| 850-550 | Medium-Strong | C-Br | Stretching |

Mass Spectrometry (MS)

The predicted mass spectrometry data indicates the expected mass-to-charge ratios (m/z) for various adducts of (4-Bromo-3-methylphenyl)methanol.[2]

| Adduct | Predicted m/z |

| [M+H]⁺ | 200.99095 |

| [M+Na]⁺ | 222.97289 |

| [M-H]⁻ | 198.97639 |

| [M]⁺ | 199.98312 |

Fragmentation Pattern: Upon electron ionization, (4-Bromo-3-methylphenyl)methanol is expected to undergo fragmentation. Common fragmentation pathways for benzyl alcohols include the loss of a hydrogen atom, a hydroxyl radical, or the entire hydroxymethyl group. The presence of bromine will result in characteristic isotopic patterns for bromine-containing fragments.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of (4-Bromo-3-methylphenyl)methanol.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter.

-

Cap the NMR tube and carefully wipe the outside before insertion into the spectrometer.

¹H and ¹³C NMR Acquisition:

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Chloroform-d (CDCl₃) is a common choice, with the residual solvent peak at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR used as an internal reference.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled experiment.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

FT-IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid (4-Bromo-3-methylphenyl)methanol sample directly onto the ATR crystal.

-

Apply pressure using the instrument's press to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

A background spectrum of the clean, empty ATR crystal should be collected prior to the sample measurement.

Mass Spectrometry

Sample Introduction and Ionization (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Dissolve a small amount of (4-Bromo-3-methylphenyl)methanol in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

GC-MS Parameters:

-

GC Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Inlet Temperature: 250-280 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 50-70 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250-300 °C) to ensure elution of the compound.

-

MS Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: A suitable mass range to detect the molecular ion and expected fragments (e.g., m/z 40-300).

Analytical Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of (4-Bromo-3-methylphenyl)methanol.

Caption: Workflow for the spectroscopic analysis of (4-Bromo-3-methylphenyl)methanol.

References

An In-depth Technical Guide to the Reactivity and Functional Groups of (4-Bromo-3-methylphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Bromo-3-methylphenyl)methanol is a versatile chemical intermediate of significant interest in the fields of pharmaceutical and agrochemical synthesis. Its trifunctional nature, featuring a primary alcohol, a bromine atom, and a methyl group on an aromatic ring, provides multiple sites for chemical modification. This guide offers a comprehensive overview of the reactivity of these functional groups, detailed experimental protocols for key transformations, and a summary of its physicochemical properties. The strategic manipulation of its reactive sites allows for the construction of complex molecular architectures, making it a valuable building block in organic synthesis and drug discovery.

Introduction

(4-Bromo-3-methylphenyl)methanol, also known as 4-bromo-3-methylbenzyl alcohol, is a key organic intermediate.[1] Its utility stems from the distinct reactivity of its three primary functional groups: the hydroxymethyl (primary alcohol), the bromo, and the methyl groups, all attached to a central phenyl ring. This arrangement allows for a variety of chemical transformations, including oxidation, etherification, esterification, and palladium-catalyzed cross-coupling reactions.[2][3] These reactions are fundamental in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and agrochemicals.[2] This technical guide provides an in-depth analysis of the reactivity of each functional group, supported by detailed experimental methodologies and quantitative data to aid researchers in its effective utilization.

Physicochemical Properties

A summary of the key physical and chemical properties of (4-bromo-3-methylphenyl)methanol is presented in Table 1. This data is essential for its handling, storage, and use in chemical reactions.

Table 1: Physicochemical Properties of (4-Bromo-3-methylphenyl)methanol

| Property | Value | Reference(s) |

| IUPAC Name | (4-bromo-3-methylphenyl)methanol | [1] |

| CAS Number | 149104-89-2 | [1] |

| Molecular Formula | C₈H₉BrO | [1] |

| Molecular Weight | 201.06 g/mol | [4] |

| Appearance | White solid | [2] |

| Melting Point | 31-32 °C | [2] |

| Boiling Point | 282.7 ± 25.0 °C at 760 mmHg | [5] |

| Density | 1.5 ± 0.1 g/cm³ | [5] |

| Flash Point | 124.8 ± 23.2 °C | [5] |

| Solubility | Insoluble in water; soluble in organic solvents. | [6] |

Reactivity of Functional Groups

The synthetic versatility of (4-bromo-3-methylphenyl)methanol is derived from the specific reactivity of its functional groups. The following sections detail the characteristic reactions of the hydroxymethyl, bromo, and methyl groups.

Hydroxymethyl Group (Primary Alcohol)

The primary alcohol functionality is a key site for various transformations, including oxidation, etherification, and esterification.

The primary alcohol can be selectively oxidized to the corresponding aldehyde, 4-bromo-3-methylbenzaldehyde, a valuable intermediate in its own right.[7][8]

The hydroxyl group can be converted to an ether through the Williamson ether synthesis, which involves deprotonation to form an alkoxide followed by reaction with an alkyl halide.[9]

Esterification of the primary alcohol can be readily achieved by reaction with acyl chlorides or carboxylic acids under appropriate conditions.

Bromo Group

The bromine atom on the aromatic ring is a versatile handle for carbon-carbon bond formation, primarily through palladium-catalyzed cross-coupling reactions.

The bromo group can participate in Suzuki coupling reactions with boronic acids to form biaryl compounds.[10] This reaction is a powerful tool for constructing complex molecular skeletons.

Sonogashira coupling of the aryl bromide with terminal alkynes provides a direct route to substituted alkynes, which are important precursors in medicinal chemistry.[11]

Methyl Group

The methyl group is generally the least reactive of the three functional groups under typical synthetic conditions. However, it can undergo free-radical halogenation at the benzylic position under more forcing conditions, though this is often less selective. Its primary role is often steric and electronic, influencing the reactivity of the other functional groups.

Experimental Protocols

This section provides detailed methodologies for the synthesis of (4-bromo-3-methylphenyl)methanol and its key transformations.

Synthesis of (4-Bromo-3-methylphenyl)methanol

This protocol describes the reduction of a benzoate ester to the corresponding benzyl alcohol.[12]

Reaction:

Materials:

-

Methyl 4-bromo-3-methylbenzoate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Water

-

15% Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Saturated saline solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve Methyl 4-bromo-3-methylbenzoate (2.0 g, 8.7 mmol) in anhydrous THF (10 mL).

-

In a separate flask, prepare a suspension of lithium aluminum hydride (400 mg, 10.4 mmol) in anhydrous THF (30 mL) and cool to 0 °C in an ice bath.

-

Slowly add the solution of the ester to the LiAlH₄ suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 3 hours.

-

Cool the reaction mixture in an ice bath and quench by the sequential addition of water (0.4 mL), 15% NaOH solution (0.4 mL), and water (1.2 mL).

-

Filter the mixture through diatomaceous earth and wash the solid residue with ethyl acetate.

-

Combine the filtrates, wash with saturated saline, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude product.

Quantitative Data:

-

Yield: ~100% (crude)[12]

-

¹H NMR (400 MHz, CDCl₃): δ 7.53 (d, J = 8.1 Hz, 1H), 7.26 (d, J = 1.5 Hz, 1H), 6.40 (dd, J = 8.1, 1.5 Hz, 1H), 4.68 (s, 2H), 2.44 (s, 3H).[12]

Oxidation to 4-Bromo-3-methylbenzaldehyde

This protocol details the oxidation of the primary alcohol to an aldehyde using manganese dioxide.[7]

Reaction:

Materials:

-

(4-Bromo-3-methylphenyl)methanol

-

Manganese dioxide (MnO₂)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Dissolve (4-Bromo-3-methylphenyl)methanol (420 mg, 2.09 mmol) in dichloromethane (6 mL) at room temperature.

-

Add manganese dioxide (1.82 g, 20.9 mmol) to the solution.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Filter the mixture to remove the insoluble solid.

-

Concentrate the filtrate under reduced pressure to obtain the product.

Quantitative Data:

-

Yield: 89%[7]

-

Appearance: Oil[7]

-

¹H NMR: The aldehydic proton typically appears as a singlet around δ 9.94-9.95 ppm.[7]

Williamson Ether Synthesis (Adapted Protocol)

This is an adapted protocol for the synthesis of (4-bromo-3-methylphenyl)(methoxy)methane based on general Williamson ether synthesis procedures.[8][9]

Reaction:

Materials:

-

(4-Bromo-3-methylphenyl)methanol

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF) or acetone

-

Methyl iodide (CH₃I)

-

Diethyl ether

-

Water

Procedure:

-

To a solution of (4-Bromo-3-methylphenyl)methanol (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes.

-

Add methyl iodide (1.2 eq) dropwise and continue stirring at room temperature for 12-24 hours, monitoring by TLC.

-

Quench the reaction with water and extract with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Expected Quantitative Data:

-

Yield: Typically high for primary benzyl alcohols.

Esterification with Benzoyl Chloride (Adapted Protocol)

This protocol for the synthesis of (4-bromo-3-methylphenyl)methyl benzoate is adapted from general esterification procedures for benzyl alcohols.

Reaction:

Materials:

-

(4-Bromo-3-methylphenyl)methanol

-

Benzoyl chloride

-

Pyridine or Triethylamine

-

Dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

Dissolve (4-Bromo-3-methylphenyl)methanol (1.0 eq) and pyridine (1.2 eq) in dichloromethane at 0 °C.

-

Add benzoyl chloride (1.1 eq) dropwise and stir the mixture at room temperature for 4-6 hours.

-

Wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the product by recrystallization or column chromatography.

Expected Quantitative Data:

-

Yield: Generally high for this type of reaction.

Suzuki Coupling (Adapted Protocol)

This is an adapted protocol for the Suzuki coupling of (4-bromo-3-methylphenyl)methanol with phenylboronic acid.[10][13]

Reaction:

Materials:

-

(4-Bromo-3-methylphenyl)methanol

-

Phenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

-

Phosphine ligand (if needed, e.g., PPh₃)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent system (e.g., Toluene/Water, Dioxane/Water)

Procedure:

-

In a reaction vessel, combine (4-bromo-3-methylphenyl)methanol (1.0 eq), phenylboronic acid (1.2 eq), palladium catalyst (e.g., 2-5 mol%), and base (2.0 eq).

-

Add the degassed solvent system.

-

Heat the reaction mixture under an inert atmosphere at 80-100 °C for 12-24 hours.

-

Cool the reaction, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify by column chromatography.

Expected Quantitative Data:

-

Yield: Typically moderate to high, depending on the specific catalyst and conditions.[13]

Sonogashira Coupling (Adapted Protocol)

This protocol for the Sonogashira coupling with phenylacetylene is adapted from general procedures.[11]

Reaction:

Materials:

-

(4-Bromo-3-methylphenyl)methanol

-

Phenylacetylene

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., Triethylamine, Diisopropylamine)

-

Anhydrous solvent (e.g., THF, Toluene)

Procedure:

-

To a dry reaction flask under an inert atmosphere, add the palladium catalyst (1-5 mol%) and CuI (2-10 mol%).

-

Add the anhydrous solvent, (4-bromo-3-methylphenyl)methanol (1.0 eq), and the amine base (2-3 eq).

-

Add phenylacetylene (1.1-1.5 eq) dropwise.

-

Stir the reaction at room temperature or heat gently (40-80 °C) until completion.

-

Work up the reaction by diluting with an organic solvent and washing with aqueous ammonium chloride and brine.

-

Dry the organic layer and concentrate.

-

Purify the product by column chromatography.

Expected Quantitative Data:

-

Yield: Moderate to high yields are typical for Sonogashira couplings.

Visualized Workflows and Reactivity Summary

The following diagrams, generated using Graphviz, illustrate the key reactivity pathways and a general experimental workflow for the utilization of (4-bromo-3-methylphenyl)methanol.

Caption: Key reactivity pathways of (4-bromo-3-methylphenyl)methanol.

Caption: A generalized workflow for reactions involving (4-bromo-3-methylphenyl)methanol.

Conclusion

(4-Bromo-3-methylphenyl)methanol is a highly valuable and versatile intermediate in organic synthesis. The distinct and predictable reactivity of its hydroxymethyl and bromo functional groups allows for a wide range of chemical transformations, enabling the construction of diverse and complex molecular structures. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview, including detailed experimental protocols and key data, to facilitate the effective use of this compound in their synthetic endeavors. Its strategic application will undoubtedly continue to contribute to advancements in medicinal chemistry and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. (4-Bromo-3-methylphenyl)methanol | C8H9BrO | CID 10987288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (4-Bromo-3-methylphenyl)methanol | CAS#:149104-89-2 | Chemsrc [chemsrc.com]

- 5. Benzaldehyde, 4-bromo- [webbook.nist.gov]

- 6. Buy 4-Bromo-3-methylbenzaldehyde | 78775-11-8 [smolecule.com]

- 7. cactus.utahtech.edu [cactus.utahtech.edu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ajphr.com [ajphr.com]

- 11. (4-BROMO-3-METHYLPHENYL)METHANOL | 149104-89-2 [chemicalbook.com]

- 12. arkat-usa.org [arkat-usa.org]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Safety, Hazards, and Handling of (4-Bromo-3-methylphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information for (4-bromo-3-methylphenyl)methanol (CAS No: 149104-89-2), a versatile intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] Due to the limited availability of specific toxicological data for this compound, this document combines information from available Safety Data Sheets (SDS) with general protocols for handling hazardous chemicals.[3] Researchers should exercise caution and adhere to strict laboratory safety protocols when handling this substance.

Chemical and Physical Properties

A summary of the key chemical and physical properties of (4-bromo-3-methylphenyl)methanol is provided below. This data is essential for the safe handling and storage of the compound.

| Property | Value | Source |

| CAS Number | 149104-89-2 | [3][4][5] |

| Molecular Formula | C8H9BrO | [4][5] |

| Molecular Weight | 201.06 g/mol | [3][4] |

| Appearance | White low melting crystalline solid | [1] |

| Melting Point | 30-35 °C | [1] |

| Boiling Point | 283 °C | [6] |

| Density | 1.481 g/cm³ | [6] |

| Flash Point | 125 °C | [6] |

Hazard Identification and Classification

(4-Bromo-3-methylphenyl)methanol is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

| Hazard Class | Hazard Category | GHS Hazard Statement |

| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 | H335: May cause respiratory irritation |

Source:[4]

Signal Word: Warning

Hazard Pictograms:

Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures and the use of appropriate personal protective equipment are critical to minimizing exposure and ensuring laboratory safety.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]

-

Facilities storing or utilizing this material should be equipped with an eyewash fountain and a safety shower.

Personal Protective Equipment

The following PPE is recommended when handling (4-bromo-3-methylphenyl)methanol:

| PPE Category | Item | Specifications and Recommendations |

| Eye and Face Protection | Safety goggles and/or face shield | Chemical splash goggles that meet ANSI Z.87.1 standards are required. A face shield should be worn over goggles when there is a risk of splashing. |

| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves immediately if contaminated. |

| Body Protection | Laboratory coat | A flame-resistant or 100% cotton lab coat should be worn and fully buttoned to provide a barrier against splashes and skin contact. |

| Respiratory Protection | Air-Purifying Respirator with Organic Vapor (OV) Cartridges | Required when working outside of a chemical fume hood or when ventilation is inadequate. Respirator use requires a formal respiratory protection program, including fit testing. |

Safe Handling Workflow

The following diagram illustrates a standard workflow for the safe handling of (4-bromo-3-methylphenyl)methanol in a laboratory setting.

First Aid and Emergency Procedures

Immediate and appropriate action is crucial in the event of exposure or a spill.

First Aid Measures

| Exposure Route | First Aid Instructions |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][7] |

| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[3][7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][7] |

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

-

Specific Hazards: Hazardous combustion products may include carbon monoxide, carbon dioxide, and hydrogen bromide.[2]

-

Firefighting Instructions: Wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Accidental Release Measures

The following diagram outlines the general procedure for responding to a spill of (4-bromo-3-methylphenyl)methanol.

Toxicological Information

As of the date of this publication, the toxicological properties of (4-bromo-3-methylphenyl)methanol have not been thoroughly investigated.[3] No specific data on carcinogenicity, mutagenicity, or reproductive toxicity is available.[3] The known acute effects are summarized in the hazard classification table in Section 2.

Experimental Protocols (General)

Due to the lack of specific experimental data for (4-bromo-3-methylphenyl)methanol, this section provides a summary of the OECD guidelines for the types of toxicity testing relevant to its hazard classifications. These are representative methodologies and have not necessarily been performed on this specific compound.

OECD 423: Acute Oral Toxicity - Acute Toxic Class Method

-

Principle: This method involves a stepwise procedure with the use of a minimum number of animals. The substance is administered orally to a group of animals at one of the defined dose levels. The absence or presence of compound-related mortality of the animals dosed at one step will determine the next step.

-

Animal Model: Typically, rodents (rats or mice) are used.

-

Procedure:

-

A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

The substance is administered to a small group of animals (typically 3).

-

Animals are observed for a period of up to 14 days for signs of toxicity and mortality.

-

The outcome of the first group determines the subsequent dosing regimen (e.g., dosing at a higher or lower level, or ceasing the test).

-

-

Endpoint: The test allows for the classification of the substance into a specific toxicity class based on the observed mortality at different dose levels.

OECD 404: Acute Dermal Irritation/Corrosion

-

Principle: This test evaluates the potential of a substance to cause irritation or corrosion when applied to the skin.[8] A sequential testing strategy is recommended, starting with in vitro methods before proceeding to in vivo testing if necessary.[8][9]

-

Animal Model: The albino rabbit is the preferred species.[9]

-

Procedure:

-

The test substance is applied to a small area of shaved skin on a single animal.[9]

-

The application site is covered with a gauze patch. The exposure period is typically 4 hours.[9]

-

After exposure, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at specified time points (e.g., 60 minutes, 24, 48, and 72 hours).[10]

-

If no corrosive effect is observed, the test may be confirmed in additional animals.

-

-

Endpoint: The severity of skin reactions is scored, and the substance is classified based on the nature, severity, and reversibility of the observed lesions.[9]

OECD 405: Acute Eye Irritation/Corrosion

-

Principle: This guideline is used to assess the potential of a substance to cause eye irritation or corrosion when applied to the eye.[11][12] A weight-of-evidence analysis and in vitro testing are strongly encouraged before considering in vivo studies.[13]

-

Animal Model: The albino rabbit is the recommended species.[12]

-

Procedure:

-

A single dose of the test substance is applied into the conjunctival sac of one eye of an animal. The other eye serves as a control.[12][14]

-

The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) for signs of corneal opacity, iritis, and conjunctival redness and chemosis (swelling).[12]

-

If no severe irritation or corrosion is observed in the initial test, the result may be confirmed with additional animals.[11]

-

-

Endpoint: The ocular lesions are scored, and the substance is classified based on the severity and reversibility of the eye damage.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7] Keep away from heat, sparks, and open flames. Store at 0-8 °C for long-term stability.[1]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. This material should be treated as hazardous waste. Contact a licensed professional waste disposal service.[3]

This technical guide is intended to provide essential safety information for handling (4-bromo-3-methylphenyl)methanol. It is not a substitute for a comprehensive risk assessment, which should be conducted by qualified personnel before any new or modified procedure involving this chemical. Always consult the most recent Safety Data Sheet from your supplier for the latest information.

References

- 1. chemimpex.com [chemimpex.com]

- 2. (4-Bromo-3-methylphenyl)methanol | CAS#:149104-89-2 | Chemsrc [chemsrc.com]

- 3. capotchem.cn [capotchem.cn]

- 4. (4-Bromo-3-methylphenyl)methanol | C8H9BrO | CID 10987288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. (4-BROMO-3-METHYLPHENYL)METHANOL | 149104-89-2 [chemicalbook.com]

- 7. aksci.com [aksci.com]

- 8. catalog.labcorp.com [catalog.labcorp.com]

- 9. oecd.org [oecd.org]

- 10. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 11. nucro-technics.com [nucro-technics.com]

- 12. OECD 405: Eye Irritation Analysis - Analytice [analytice.com]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. oecd.org [oecd.org]

A Comprehensive Technical Review of (4-Bromo-3-methylphenyl)methanol for Researchers and Drug Development Professionals

(4-Bromo-3-methylphenyl)methanol , a key aromatic alcohol, serves as a versatile intermediate in the synthesis of a wide range of organic molecules. Its unique substitution pattern, featuring a bromine atom and a methyl group on the phenyl ring, offers distinct reactivity and makes it a valuable building block in the development of pharmaceuticals, agrochemicals, and specialty materials. This technical guide provides an in-depth review of its chemical properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

(4-Bromo-3-methylphenyl)methanol, also known by its synonym 4-bromo-3-methylbenzyl alcohol, is a white, low-melting crystalline solid.[1] A comprehensive summary of its key physical and chemical properties is presented in Table 1. This data is crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C8H9BrO | [2][3][4][5] |

| Molecular Weight | 201.06 g/mol | [2][3] |

| CAS Number | 149104-89-2 | [2][3][6] |

| Appearance | White low melting crystalline solid | [1] |

| Melting Point | 30-35 °C | [1] |

| Boiling Point | 282.7±25.0 °C at 760 mmHg | [3] |

| Density | 1.5±0.1 g/cm³ | [3] |

| Flash Point | 124.8±23.2 °C | [3] |

| Purity | ≥ 97% (GC) | [1][3] |

Synthesis of (4-Bromo-3-methylphenyl)methanol

The primary synthetic route to (4-bromo-3-methylphenyl)methanol involves the reduction of the corresponding benzoate ester. A detailed experimental protocol is outlined below.

Experimental Protocol: Reduction of Methyl 4-bromo-3-methylbenzoate

This procedure details the synthesis of (4-bromo-3-methylphenyl)methanol via the reduction of methyl 4-bromo-3-methylbenzoate using lithium aluminum hydride (LiAlH4).[6]

Materials:

-

Methyl 4-bromo-3-methylbenzoate (2.0 g, 8.7 mmol)

-

Lithium aluminum hydride (400 mg, 10.4 mmol)

-

Anhydrous Tetrahydrofuran (THF) (40 mL)

-

Water

-

15% Sodium Hydroxide (NaOH) aqueous solution

-

Diatomaceous earth

-

Ethyl acetate

-

Saturated saline solution

-

Anhydrous sodium sulfate

Procedure:

-

A suspension of lithium aluminum hydride (400 mg, 10.4 mmol) in anhydrous THF (30 mL) is prepared in a reaction vessel and pre-cooled in an ice bath.

-

Methyl 4-bromo-3-methylbenzoate (2.0 g, 8.7 mmol) is dissolved in anhydrous THF (10 mL).

-

The solution of methyl 4-bromo-3-methylbenzoate is slowly added to the pre-cooled suspension of lithium aluminum hydride.

-

After the addition is complete, the reaction mixture is allowed to gradually warm to room temperature and stirred continuously for 3 hours.

-

Upon completion of the reaction, the mixture is cooled in an ice bath. The excess lithium aluminum hydride is quenched by the sequential addition of water (0.4 mL), 15% NaOH aqueous solution (0.4 mL), and water (1.2 mL).

-

The resulting insoluble material is removed by filtration through diatomaceous earth. The solid residue is washed with ethyl acetate (5 x 20 mL).

-

The filtrates are combined and washed with saturated saline solution (50 mL).

-

The organic layer is dried over anhydrous sodium sulfate.

-

The solvent is removed by concentration under reduced pressure to afford the crude product, (4-bromo-3-methylphenyl)methanol (1.6 g, 100% yield), which can be used in subsequent reactions without further purification.[6]

Spectroscopic Data

The identity and purity of the synthesized (4-bromo-3-methylphenyl)methanol can be confirmed by spectroscopic methods. The proton nuclear magnetic resonance (¹H-NMR) spectrum is a key analytical tool for its characterization.

| ¹H-NMR (400 MHz, CDCl₃) | |

| Chemical Shift (δ) | Multiplicity |

| 7.53 | d, J = 8.1 Hz |

| 7.26 | d, J = 1.5 Hz |

| 6.40 | dd, J = 8.1, 1.5 Hz |

| 4.68 | s |

| 2.44 | s |

| Source:[6] |

Synthetic Workflow

The synthesis of (4-bromo-3-methylphenyl)methanol from its corresponding ester is a straightforward yet critical process in organic synthesis. The following diagram illustrates the key steps of this transformation.

Caption: Synthetic workflow for (4-Bromo-3-methylphenyl)methanol.

Applications in Research and Development

(4-Bromo-3-methylphenyl)methanol is a valuable intermediate in the synthesis of more complex molecules.[1] Its functional groups, the hydroxyl and the bromo substituents, allow for a variety of chemical transformations.

-

Pharmaceutical Development: This compound serves as a crucial building block in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic medications.[1] For instance, it is a precursor in the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, which have been investigated for their antibacterial activities.[7]

-

Agrochemicals: The unique substitution pattern of this molecule is often incorporated into the design of new agrochemicals.

-

Organic Synthesis: It is frequently used as a starting material for creating more complex molecules, enabling researchers to explore new chemical reactions and pathways.[1] For example, it can be oxidized to form 4-bromo-3-methylbenzaldehyde, another important synthetic intermediate.[8][9]

-

Material Science: The compound can be incorporated into polymer formulations to enhance properties such as thermal stability and mechanical strength.[1]

Safety and Handling

(4-Bromo-3-methylphenyl)methanol is classified as harmful if swallowed and causes skin and serious eye irritation.[2][10] It may also cause respiratory irritation.[2] Therefore, appropriate personal protective equipment, including laboratory clothing, chemical-resistant gloves, and safety goggles, should be worn when handling this compound.[3] It should be used in a well-ventilated area, such as a chemical fume hood.[3] For storage, it is recommended to keep the compound in a cool, dry place, with some suppliers suggesting a temperature range of 0-8 °C.[1][10]

References

- 1. chemimpex.com [chemimpex.com]

- 2. (4-Bromo-3-methylphenyl)methanol | C8H9BrO | CID 10987288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (4-Bromo-3-methylphenyl)methanol | CAS#:149104-89-2 | Chemsrc [chemsrc.com]

- 4. PubChemLite - (4-bromo-3-methylphenyl)methanol (C8H9BrO) [pubchemlite.lcsb.uni.lu]

- 5. (4-BROMO-3-METHYLPHENYL)METHANOL [infochems.co.kr]

- 6. (4-BROMO-3-METHYLPHENYL)METHANOL | 149104-89-2 [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. Buy 4-Bromo-3-methylbenzaldehyde | 78775-11-8 [smolecule.com]

- 9. 4-BROMO-3-METHYL-BENZALDEHYDE | 78775-11-8 [chemicalbook.com]

- 10. nbinno.com [nbinno.com]

Methodological & Application

Application Notes: Synthesis of Bioactive Molecules Using (4-Bromo-3-methylphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Bromo-3-methylphenyl)methanol is a versatile building block in organic synthesis, particularly valuable for the construction of complex bioactive molecules. Its structure offers two key points for chemical modification: the reactive benzylic alcohol and the aryl bromide. The alcohol can be readily oxidized to an aldehyde, providing a handle for a wide range of nucleophilic additions and reductive aminations. The aryl bromide is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the introduction of diverse molecular fragments. This combination of functionalities makes (4-Bromo-3-methylphenyl)methanol an attractive starting material for the synthesis of targeted therapeutic agents, including kinase inhibitors.

This document provides detailed protocols for the utilization of (4-Bromo-3-methylphenyl)methanol in the synthesis of a key intermediate for the MEK inhibitor, Trametinib, a potent anti-cancer agent.

Key Synthetic Strategy: From Benzylic Alcohol to a Trametinib Precursor

The overarching strategy involves a multi-step synthesis commencing with the oxidation of (4-Bromo-3-methylphenyl)methanol to its corresponding aldehyde. This intermediate then undergoes a series of transformations to yield a substituted aniline, a crucial component for the final assembly of Trametinib.

Data Presentation

Table 1: Summary of a Representative Synthetic Route

| Step | Reaction | Reagents & Conditions | Product | Typical Yield (%) |

| 1 | Oxidation | Pyridinium chlorochromate (PCC), Dichloromethane (DCM) | 4-Bromo-3-methylbenzaldehyde | 85-95 |

| 2 | Reductive Amination | Ammonium chloride, Zinc dust, Ethanol/Water | 4-Bromo-3-methylaniline | 70-80 |

| 3 | Acylation | Acetic anhydride, Pyridine | N-(4-Bromo-3-methylphenyl)acetamide | 90-98 |

| 4 | Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/Water | N-(4'-aryl-3-methyl-[1,1'-biphenyl]-4-yl)acetamide | 60-85[1] |

Table 2: Bioactivity of Trametinib (Final Product Example)

| Target | Bioactivity (IC₅₀) | Cell Line | Reference |

| MEK1 | 0.92 nM | In vitro | [2] |

| MEK2 | 1.8 nM | In vitro | [2] |

| BRAF V600E Mutant Melanoma | Growth Inhibition | In vivo | [2] |

Experimental Protocols

Protocol 1: Oxidation of (4-Bromo-3-methylphenyl)methanol to 4-Bromo-3-methylbenzaldehyde

This protocol describes the selective oxidation of the primary alcohol to an aldehyde using pyridinium chlorochromate (PCC).

Materials:

-

(4-Bromo-3-methylphenyl)methanol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous Dichloromethane (DCM)

-

Silica gel

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a slurry of pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane.

-

Dissolve (4-Bromo-3-methylphenyl)methanol (1.0 equivalent) in anhydrous dichloromethane in a separate flask.

-

Slowly add the solution of (4-Bromo-3-methylphenyl)methanol to the stirred PCC slurry at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the filter cake thoroughly with additional diethyl ether.

-

Combine the organic filtrates and wash sequentially with 5% aqueous NaOH, 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-Bromo-3-methylbenzaldehyde.

-

The product can be further purified by column chromatography on silica gel if necessary.

Protocol 2: Reductive Amination of 4-Bromo-3-methylbenzaldehyde to 4-Bromo-3-methylaniline

This protocol outlines the conversion of the aldehyde to a primary amine.

Materials:

-

4-Bromo-3-methylbenzaldehyde

-

Ammonium chloride (NH₄Cl)

-

Zinc dust

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

In a round-bottom flask, dissolve 4-Bromo-3-methylbenzaldehyde (1.0 equivalent) in a mixture of ethanol and water.

-

Add ammonium chloride (5-10 equivalents) and zinc dust (3-5 equivalents) to the solution.

-

Heat the mixture to reflux and stir vigorously for 4-6 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and filter to remove the excess zinc dust.

-

Acidify the filtrate with concentrated HCl and extract with diethyl ether to remove any unreacted aldehyde.

-

Basify the aqueous layer with a concentrated NaOH solution until a pH of >10 is reached.

-

Extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to yield 4-Bromo-3-methylaniline.

Protocol 3: Synthesis of N-(4-aryl-3-methyl-[1,1'-biphenyl]-4-yl)acetamide via Suzuki Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki coupling of an N-acetylated aniline derivative with an arylboronic acid.[1]

Materials:

-

N-(4-Bromo-3-methylphenyl)acetamide (prepared by acylating 4-Bromo-3-methylaniline with acetic anhydride)

-

Arylboronic acid (1.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equivalents)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

Toluene and Water (4:1 solvent mixture)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a reaction vessel, add N-(4-Bromo-3-methylphenyl)acetamide (1.0 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the toluene/water (4:1) solvent mixture.

-

Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired N-(4'-aryl-3-methyl-[1,1'-biphenyl]-4-yl)acetamide.

Visualizations

Synthetic Workflow

The following diagram illustrates the overall synthetic workflow from (4-Bromo-3-methylphenyl)methanol to a key biphenyl acetamide intermediate.

Caption: Synthetic pathway from the starting material to a bioactive precursor.

Trametinib's Mechanism of Action: MAPK/ERK Pathway Inhibition

Trametinib is a selective inhibitor of MEK1 and MEK2, which are key kinases in the MAPK/ERK signaling pathway. This pathway is often hyperactivated in various cancers, leading to uncontrolled cell proliferation.

Caption: Inhibition of the MAPK/ERK signaling pathway by Trametinib.

References

Application Notes and Protocols: (4-Bromo-3-methylphenyl)methanol in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Bromo-3-methylphenyl)methanol is a versatile chemical intermediate recognized for its utility in the synthesis of complex molecular frameworks.[1] Its unique substitution pattern, featuring a reactive bromine atom and a methyl group on the phenyl ring, makes it a valuable building block in medicinal chemistry.[1] These functional groups provide multiple sites for chemical modification, enabling the construction of diverse compound libraries for drug discovery. This document provides detailed application notes and experimental protocols for the use of (4-Bromo-3-methylphenyl)methanol as a precursor in the synthesis of biologically active compounds, with a specific focus on novel pyrazine-2-carboxamide derivatives with potential therapeutic applications.

Physicochemical Properties and Safety

A summary of the key physicochemical properties of (4-Bromo-3-methylphenyl)methanol is provided in the table below.

| Property | Value | Reference |

| CAS Number | 149104-89-2 | [1][2] |

| Molecular Formula | C₈H₉BrO | [2][3][4] |

| Molecular Weight | 201.06 g/mol | [2][5] |

| Melting Point | 30-35 °C | [1] |

| Appearance | White low melting crystalline solid | [1] |

| Purity | ≥ 97% (GC) | [1] |

Safety and Handling: (4-Bromo-3-methylphenyl)methanol is harmful if swallowed and causes skin and eye irritation.[4][5] It is recommended to handle this compound in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[5] Store in a cool, dry place, typically at 0-8 °C.[1]

Application in the Synthesis of Bioactive Molecules

(4-Bromo-3-methylphenyl)methanol serves as a key starting material for multi-step syntheses. A notable application is in the preparation of substituted anilines, which are themselves crucial intermediates for a wide range of pharmaceuticals. The following sections detail the synthesis of N-(4-Aryl-3-methylphenyl)pyrazine-2-carboxamide derivatives, which have demonstrated significant antibacterial and enzyme inhibitory activity.

Experimental Workflow: From Precursor to Bioactive Derivatives

The overall synthetic strategy involves a three-stage process: first, the conversion of the starting material, (4-Bromo-3-methylphenyl)methanol, to the corresponding aniline intermediate; second, the formation of a core pyrazine-carboxamide scaffold via an amide coupling reaction; and third, diversification of this scaffold through Suzuki cross-coupling reactions to yield the final bioactive compounds.

Protocol 1: Synthesis of 4-Bromo-3-methylaniline from (4-Bromo-3-methylphenyl)methanol

This protocol describes a standard laboratory procedure to convert the starting alcohol into the required aniline intermediate. This conversion is a necessary first step to enable the subsequent amide coupling.

Materials:

-

(4-Bromo-3-methylphenyl)methanol

-

Thionyl chloride (SOCl₂)

-

Sodium azide (NaN₃)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous Toluene

-

Anhydrous Diethyl ether or Tetrahydrofuran (THF)

-

Dimethylformamide (DMF)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flasks, reflux condenser, magnetic stirrer, dropping funnel

Procedure:

-